Cerium dioxide

Catalog No.
S576167
CAS No.
1306-38-3
M.F
CeO2
M. Wt
172.115 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerium dioxide

CAS Number

1306-38-3

Product Name

Cerium dioxide

IUPAC Name

dioxocerium

Molecular Formula

CeO2

Molecular Weight

172.115 g/mol

InChI

InChI=1S/Ce.2O

InChI Key

CETPSERCERDGAM-UHFFFAOYSA-N

SMILES

O=[Ce]=O

Synonyms

ceric oxide, ceric oxide (Ce2O3), ceric oxide (CeO), cerium dioxide, cerium oxide, cerium oxide (CeO2), nanoceria

Canonical SMILES

O=[Ce]=O

The exact mass of the compound Cerium dioxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Rare Earth - Lanthanoid Series Elements - Cerium - Supplementary Records. It belongs to the ontological category of metal oxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cerium dioxide (CeO2), commonly known as ceria, is a highly functional rare-earth metal oxide characterized by its fluorite crystal structure, high thermal stability, and unique redox interconvertibility. From a procurement perspective, CeO2 is primarily sourced for its dynamic oxygen storage capacity (OSC) driven by the facile transition between Ce3+ and Ce4+ oxidation states, its high refractive index coupled with UV absorption, and its distinct chemical affinity for silicates . Commercially available in formats ranging from high-purity nanopowders to formulated polishing slurries, Cerium dioxide is a critical raw material in advanced semiconductor manufacturing, automotive emission catalysis, solid oxide fuel cells (SOFCs), and specialized polymer stabilization.

Substituting Cerium dioxide with generic, lower-cost metal oxides compromises critical application performance due to the loss of its unique redox and chemical affinity properties . In chemical-mechanical planarization (CMP), substituting CeO2 with standard silicon dioxide (SiO2) abrasives eliminates the 'chemical tooth' effect (Ce-O-Si bonding), drastically reducing the material removal rate and selectivity on dielectric layers. In catalytic applications, replacing CeO2 with inert supports like aluminum oxide (Al2O3) removes the active lattice oxygen supply, forcing operating temperatures significantly higher to achieve the same gas conversion rates[1]. Furthermore, in polymer UV-shielding formulations, utilizing titanium dioxide (TiO2) instead of CeO2 introduces aggressive photocatalytic activity that prematurely degrades the host polymer matrix, a failure mode CeO2 avoids due to its targeted bandgap and lower photoreactivity.

Chemical-Mechanical Synergy in Dielectric Polishing

In semiconductor planarization, Cerium dioxide demonstrates a fundamental mechanistic advantage over traditional silica abrasives due to its ability to form chemical bonds (Ce-O-Si) with the substrate. Quantitative studies show that pure CeO2 abrasives with optimized Ce3+ surface concentrations (e.g., 20.53%) achieve a material removal rate (MRR) of 59.31 nm/min on SiO2 substrates, with modified ceria reaching over 100 nm/min [1]. This chemical adsorption pathway allows CeO2 to achieve exponentially higher removal rates and superior SiO2/Si3N4 selectivity compared to purely mechanical SiO2 slurries.

Evidence DimensionMaterial Removal Rate (MRR) and Selectivity
Target Compound DataCeO2 abrasives (MRR up to 59.31 - 100+ nm/min via Ce-O-Si chemical affinity)
Comparator Or BaselineSiO2 abrasives (Lower MRR, relies primarily on mechanical abrasion)
Quantified DifferenceCeO2 provides significantly higher MRR and selectivity due to the chemical tooth effect, requiring lower abrasive concentrations.
ConditionsCMP on SiO2 substrates using optimized pH and Ce3+ surface concentrations.

Enables semiconductor manufacturers to achieve faster, highly selective planarization with lower abrasive concentrations, reducing surface defectivity.

Dynamic Oxygen Storage for Low-Temperature Catalysis

Cerium dioxide is uniquely suited as a catalyst support due to its dynamic oxygen storage capacity (OSC) facilitated by the reversible Ce3+/Ce4+ redox cycle. When comparing CuO catalysts supported on CeO2-modified alumina versus pure γ-Al2O3, the CeO2 integration drastically lowers the activation temperature for CO oxidation. Specifically, a 3 wt% CuO/CeO2-Al2O3 catalyst achieved 50% CO conversion (T50) at 114 °C, whereas the pure Al2O3-supported counterpart required 131 °C, with the performance gap widening significantly after severe thermal aging (143 °C vs 218 °C)[1]. This is driven by CeO2 providing active lattice oxygen that Al2O3 completely lacks.

Evidence DimensionTemperature for 50% CO Conversion (T50) and Thermal Stability
Target Compound DataCeO2-Al2O3 support (T50 = 114 °C fresh; 143 °C after 800 °C aging)
Comparator Or BaselinePure Al2O3 support (T50 = 131 °C fresh; 218 °C after 800 °C aging)
Quantified DifferenceCeO2 integration lowers T50 by 17 °C initially and by 75 °C after severe thermal aging, proving superior redox stability.
ConditionsCO oxidation assay, 3 wt% CuO loading, aged at 800 °C for 12 hours.

Crucial for automotive and industrial emission control systems where low-temperature light-off and long-term thermal durability are strict procurement requirements.

Non-Destructive UV Shielding in Polymer Matrices

While both Cerium dioxide and Titanium dioxide are strong UV absorbers, CeO2 is vastly superior for embedding in organic polymers because it lacks the aggressive photocatalytic activity of TiO2. In a comparative study of thermoplastic polyurethane (TPU) films exposed to 300 hours of UV weathering, TPU loaded with 5 wt% TiO2 exhibited a 59% increase in the carbonyl index—a direct measure of polymer backbone degradation[1]. In contrast, TPU loaded with 5 wt% CeO2 showed only a 20% change in the carbonyl index and retained 49% of its tensile strength. CeO2 absorbs UV radiation efficiently (bandgap ~3.1 eV) without generating the destructive reactive oxygen species typical of TiO2.

Evidence DimensionPolymer Degradation (Carbonyl Index Change) and Tensile Retention
Target Compound Data5 wt% CeO2 in TPU (20% carbonyl index change, 49% tensile strength retention)
Comparator Or Baseline5 wt% TiO2 in TPU (59% carbonyl index change, severe mechanical loss)
Quantified DifferenceCeO2 reduces polymer matrix degradation by nearly 3x compared to TiO2 under identical UV exposure.
ConditionsThermoplastic polyurethane (TPU) nanocomposite films exposed to 300 hours of UV weathering.

Dictates the selection of CeO2 over TiO2 for outdoor polymer composites, transparent films, and coatings where long-term mechanical integrity is mandatory.

Advanced Semiconductor Planarization (CMP Slurries)

Directly leveraging its chemical affinity for silicates (Ce-O-Si bonding) and high material removal rates [1], Cerium dioxide is the definitive abrasive choice for Shallow Trench Isolation (STI) and dielectric CMP processes. It is procured over standard silica when high SiO2-to-Si3N4 selectivity and low defectivity are required at advanced process nodes.

Automotive and Industrial Emission Control Catalysts

Due to its dynamic oxygen storage capacity (OSC) and ability to stabilize active metal clusters against thermal aging[2], CeO2 is a mandatory support material for three-way catalytic converters and low-temperature CO/NOx oxidation systems. It is selected over inert alumina supports to ensure compliance with strict cold-start emission regulations.

Weather-Resistant UV-Blocking Polymer Coatings

Because it provides robust UV absorption without the destructive photocatalytic side-effects of TiO2 [3], CeO2 is prioritized for use in outdoor polymer composites, aerospace coatings, and transparent packaging films. It ensures long-term UV protection while preserving the tensile strength and chemical integrity of the host matrix.

Physical Description

Pellets or Large Crystals; Other Solid; Dry Powder, Other Solid; Liquid; Dry Powder
White (pure) to pale yellow crystals; Insoluble in water; [Merck Index]

Hydrogen Bond Acceptor Count

2

Exact Mass

171.89528 g/mol

Monoisotopic Mass

171.89528 g/mol

Heavy Atom Count

3

UNII

619G5K328Y

GHS Hazard Statements

Aggregated GHS information provided by 516 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 444 of 516 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 72 of 516 companies with hazard statement code(s):;
H302 (26.39%): Harmful if swallowed [Warning Acute toxicity, oral];
H373 (31.94%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H413 (26.39%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1306-38-3

Wikipedia

Cerium(IV) oxide
Glibenclamide

General Manufacturing Information

Petrochemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
All Other Basic Inorganic Chemical Manufacturing
Paint and Coating Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Machinery Manufacturing
Plastics Material and Resin Manufacturing
Transportation Equipment Manufacturing
Miscellaneous Manufacturing
Computer and Electronic Product Manufacturing
All Other Chemical Product and Preparation Manufacturing
Petroleum Refineries
Cerium oxide (CeO2): ACTIVE

Dates

Last modified: 08-15-2023

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